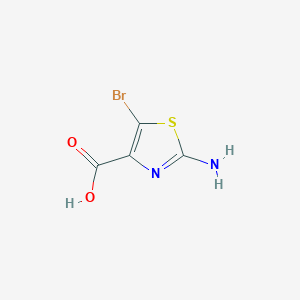

2-Amino-5-bromothiazole-4-carboxylic acid

Übersicht

Beschreibung

2-Amino-5-bromothiazole-4-carboxylic acid (ABTCA) is a heterocyclic compound that belongs to the thiazole class of organic molecules. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. ABTCA has recently gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

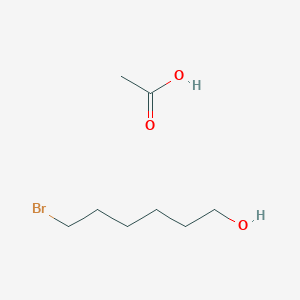

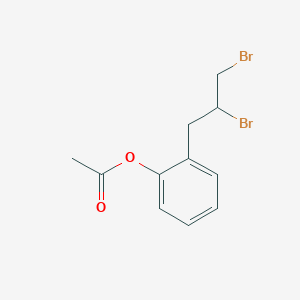

2-Amino-5-bromothiazole-4-carboxylic acid serves as a critical intermediate in the synthesis of various thiazole compounds. Its utility in synthesizing thiazole-2- and thiazole-5-carboxylic acids via halogen-metal exchange reactions highlights its importance in accessing compounds that were previously difficult to obtain. The transformation of 2-bromothiazole and 5-bromothiazole into these carboxylic acids represents a significant advancement in thiazole chemistry, demonstrating the compound's role in facilitating new synthetic pathways (Beyerman, Berben, & Bontekoe, 2010).

Moreover, an improved method for synthesizing 2-bromo-thiazole-4-carboxylic acid showcases the compound's versatility in chemical synthesis. This method involves the reaction of ethyl 2-amino-thiazole-4-carboxylate with DMSO and sodium nitrite, followed by saponification, indicating a streamlined approach to producing this compound with high purity and exact structure (Zhou Zhuo-qiang, 2009).

Applications in Antibiotic Synthesis

This compound is instrumental in the synthesis of antibiotic fragments. The compound has been utilized in developing the eastern fragment of the GE2270 A antibiotic, employing regio- and stereoselective addition to achieve precise configurational assignments. This synthesis pathway underscores the compound's role in antibiotic development, contributing to the creation of new treatments for bacterial infections (Delgado, Heckmann, Müller, & Bach, 2006).

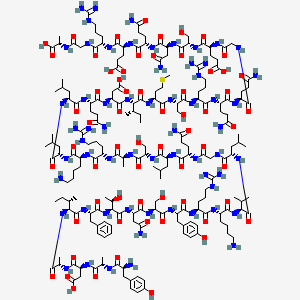

Role in Peptide Synthesis

The compound also finds application in peptide synthesis, particularly in the formation of thiazole-containing peptides. Its use in the concise and stereoselective synthesis of 2,4- and 2,5-disubstituted thiazole amino acids demonstrates its value in creating biologically active thiazole-containing natural peptides and their analogues. This approach facilitates the production of complex peptides that can serve various therapeutic and research purposes (Magata et al., 2019).

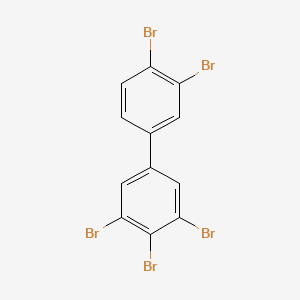

Contribution to Anticancer Research

In cancer research, derivatives of this compound have shown potential in inhibiting cancer cell proliferation. The synthesis and characterization of new bromothiazole derivatives with amino acids reveal their antiproliferative and cytotoxic effects on human adenocarcinoma-derived Caco-2 cell lines. This research indicates the compound's potential in developing new cancer therapies, emphasizing its significance in medicinal chemistry (Vale et al., 2017).

Wirkmechanismus

Target of Action

2-Amino-5-bromothiazole-4-carboxylic acid, like other 2-aminothiazole-based compounds, has been associated with several biological activities . It has been found to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .

Mode of Action

It’s suggested that the functional theory on how 2-amino-5-bromothiazole works may be due to its ability to form nitro groups, which are highly reactive and cause changes in the reaction scheme .

Biochemical Pathways

It’s known that 2-aminothiazole derivatives are associated with several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

Given its reported biological activities, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

2-amino-5-bromo-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2S/c5-2-1(3(8)9)7-4(6)10-2/h(H2,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRZYJLDPIIEQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)N)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661739 | |

| Record name | 2-Amino-5-bromo-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

858486-46-1 | |

| Record name | 2-Amino-5-bromo-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858486-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane](/img/structure/B6596254.png)

![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B6596256.png)

![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)